molecular formula C18H19N3O3 B10984917 4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide

Cat. No.: B10984917
M. Wt: 325.4 g/mol
InChI Key: IYVPJPNKDLZGMV-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole class Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Carboxamide Formation: The carboxamide group at the 2-position can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    N-Methylation and Pyridine Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, indole derivatives are known for their activity against various biological targets. This compound could be explored for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicinal chemistry, 4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide may be investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific biological pathways, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole core is known to bind to various protein targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the pyridine substitution, which may affect its biological activity.

    1-Methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups, potentially altering its chemical reactivity and biological properties.

    4,7-Dimethoxy-1H-indole-2-carboxamide: Lacks both the N-methyl and pyridine substitutions, which could significantly change its overall profile.

Uniqueness

The presence of both methoxy groups and the 6-methylpyridin-2-yl substitution in 4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-2-carboxamide makes it unique. These structural features may enhance its binding affinity to certain biological targets or alter its chemical reactivity, making it a compound of interest for further study.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-(6-methylpyridin-2-yl)indole-2-carboxamide

InChI

InChI=1S/C18H19N3O3/c1-11-6-5-7-16(19-11)20-18(22)13-10-12-14(23-3)8-9-15(24-4)17(12)21(13)2/h5-10H,1-4H3,(H,19,20,22)

InChI Key

IYVPJPNKDLZGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC

Origin of Product

United States

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